molecular formula C97H131N23O26S4 B1681666 Siamycin I CAS No. 164802-68-0

Siamycin I

Cat. No.: B1681666
CAS No.: 164802-68-0
M. Wt: 2163.5 g/mol
InChI Key: TXYRKTDGDMHVHR-NEKRQKPVSA-N
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Biochemical Analysis

Biological Activity

Siamycin I is a lasso peptide produced by the bacterium Streptomyces spp., notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is a 21-amino-acid cyclic peptide characterized by a unique lasso structure, which includes an N-terminal macrocyclic ring and a C-terminal tail that is threaded through the ring. This structural configuration contributes to its stability and biological activity, allowing it to target specific cellular processes in bacteria.

This compound primarily exerts its effects by targeting lipid II, a crucial precursor in peptidoglycan biosynthesis. This interaction disrupts cell wall formation in Gram-positive bacteria, leading to cell lysis and death. The compound activates the liaI stress response in bacteria, indicating a stress response to compromised cell wall integrity . Furthermore, mutations in the WalKR two-component system can confer resistance to this compound by promoting cell wall thickening .

Biological Activities

  • Antimicrobial Activity : this compound has demonstrated potent antimicrobial effects against various Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus. Its ability to inhibit quorum sensing in E. faecalis further underscores its potential as an anti-infective agent .
  • Anti-HIV Properties : Research indicates that this compound can inhibit HIV replication by disrupting autophosphorylation activity in viral proteins, suggesting a dual role in both bacterial and viral infections .
  • Quorum Sensing Inhibition : this compound impacts biofilm formation and quorum sensing mechanisms in bacteria, which are critical for their pathogenicity. By inhibiting the production of signaling molecules like gelatinase biosynthesis activating peptide (GBAP), this compound reduces biofilm development in E. faecalis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its amino acid composition and structural integrity. Mutational studies have identified key residues that influence its antimicrobial efficacy:

  • Key Residues : Specific amino acids such as Gly1, Arg7, Glu8, and Trp9 are essential for maintaining its biological activity and stability .
  • Lasso Structure : The unique threading of the C-terminal tail through the macrocyclic ring enhances resistance to proteolytic degradation, making it a robust candidate for therapeutic applications .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • In vitro Studies : In laboratory settings, this compound has shown significant inhibition of growth in pathogenic strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating its potency against these organisms .
  • Combination Therapies : When used in conjunction with other antimicrobial agents, this compound enhances their effectiveness, particularly against resistant strains of bacteria .

Data Table: Biological Activity Summary

Biological Activity Effect Target Organism
AntimicrobialInhibits growthStaphylococcus aureus
Quorum Sensing InhibitionDisrupts biofilm formationEnterococcus faecalis
Anti-HIVInhibits viral replicationHIV
Cell Wall Biosynthesis InhibitionCompromises cell integrityGram-positive bacteria

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYRKTDGDMHVHR-NEKRQKPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H131N23O26S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167811
Record name Siamycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2163.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164802-68-0
Record name Siamycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siamycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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